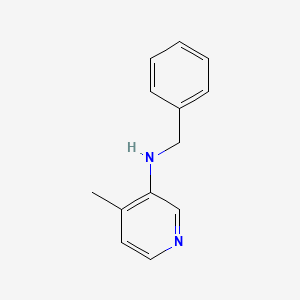

N-benzyl-4-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

N-benzyl-4-methylpyridin-3-amine |

InChI |

InChI=1S/C13H14N2/c1-11-7-8-14-10-13(11)15-9-12-5-3-2-4-6-12/h2-8,10,15H,9H2,1H3 |

InChI Key |

ZYXBSOFMPDYZLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within N Benzylaminopyridine Chemistry

N-benzyl-4-methylpyridin-3-amine belongs to the class of N-benzylaminopyridines, which are characterized by a benzyl (B1604629) group attached to the amino group of a pyridine (B92270) ring. This class of compounds is significant in organic synthesis, serving as building blocks for a variety of more complex molecular architectures. The benzyl group, in particular, is often employed as a protecting group for the amine, which can be selectively removed during a synthetic sequence.

The synthesis of related N-benzylaminopyridine structures has been explored through various methods. For instance, the synthesis of N-benzylpyridin-2-amine is well-documented. nih.gov The chemistry of these compounds often involves reactions at the pyridine ring nitrogen, the exocyclic amine, or the aromatic rings.

Significance in Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are of immense importance in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, with a significant percentage of FDA-approved drugs featuring these structural motifs. nih.gov

The significance of N-benzyl-4-methylpyridin-3-amine lies in its role as a key intermediate in the synthesis of specific biologically active molecules. For example, it is a precursor in the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, which is a crucial starting material for the synthesis of 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxo-propanenitrile. googleapis.com This latter compound is a known Janus kinase (JAK) inhibitor, a class of drugs used in the treatment of autoimmune diseases like rheumatoid arthritis. googleapis.com

The synthesis of N-benzyl-4-methylpyridin-3-amine itself is a multi-step process. One approach involves the reaction of 3-amino-4-methylpyridine (B17607) with a benzyl (B1604629) halide to form a quaternary salt, which is then reduced. quickcompany.in Another patented method describes the synthesis of the related N-benzyl-4-methyl-3-piperidone from 3-hydroxy-4-methylpyridine (B72547) and benzyl chloride. google.com

Overview of Current Research Trajectories

Strategies for N-Benzyl-4-methylpyridin-3-amine Synthesis

A primary and straightforward approach to synthesizing N-benzyl-4-methylpyridin-3-amine begins with the precursor 3-amino-4-methylpyridine (B17607). This method typically involves the direct N-alkylation of the amino group with a benzyl halide, such as benzyl bromide or benzyl chloride.

Another route involves the initial N-acylation of 3-amino-4-methylpyridine. googleapis.comwipo.int This is followed by quaternization of the pyridine nitrogen and subsequent reduction steps to yield the desired product. googleapis.comwipo.int The synthesis of the 3-amino-4-methylpyridine precursor itself can be accomplished through several methods, including the reaction of 3-halo-4-methylpyridine with ammonia (B1221849) under pressure in the presence of a copper sulfate (B86663) catalyst. google.com Alternatively, 4-methylpyridine-3-boronic acid can be used as a starting material, reacting with an inorganic ammonia source in the presence of a metal oxide catalyst to produce 3-amino-4-methylpyridine in high yield. patsnap.comgoogle.com

A multi-step process for a related compound, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, also starts with 3-amino-4-methylpyridine. The process includes N-acylation, quaternization with a benzyl halide, partial reduction, hydrolysis, and reductive amination. wipo.int

Table 1: Synthesis of 3-Amino-4-methylpyridine from 4-Methylpyridine-3-boronic Acid patsnap.comgoogle.com

| Ammonia Source | Catalyst | Solvent | Reaction Time (hours) | Yield (%) |

| Ammonia (28%) | Copper (I) oxide | Methanol (B129727) | 2 | 95 |

| Ammonia (28%) | Silver (I) oxide | Methanol | 1 | Not specified |

| Ammonium (B1175870) sulfate | Copper (II) oxide | Acetonitrile/Water | 4 | 85 |

| Ammonium chloride | Zinc oxide | Ethanol/Water | 6 | 84 |

| Ammonium acetate | Cobalt (II) oxide | Methanol/Water | 4 | 88 |

| Ammonium carbonate | Copper (I) oxide | Water | 4 | 86 |

A common and effective strategy for the synthesis of N-benzyl-4-methylpiperidine derivatives involves the quaternization of a pyridine precursor followed by reduction. In this sequence, the nitrogen atom of the pyridine ring is first quaternized using a benzylating agent, typically benzyl bromide or benzyl chloride, to form a pyridinium (B92312) salt. googleapis.comgoogle.comnih.gov This activation of the pyridine ring facilitates its subsequent reduction.

The reduction of the quaternized pyridine can be carried out in one or more steps. A partial reduction using a reducing agent like sodium borohydride (B1222165) can yield a tetrahydropyridine (B1245486) derivative. googleapis.comgoogle.com For instance, the quaternized salt of N-(4-methylpyridin-3-yl)-acetamide can be partially reduced with sodium borohydride in methanol to produce 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-yl-acetamide. google.com Complete reduction to the corresponding piperidine (B6355638) derivative can then be achieved through catalytic hydrogenation, often using catalysts such as platinum oxide. googleapis.com

This quaternization-reduction sequence is a versatile method applicable to various substituted pyridines, providing access to a wide range of N-benzylpiperidine compounds.

Table 2: Example of Quaternization and Reduction for a Related Compound googleapis.comgoogle.com

| Starting Material | Reagents | Intermediate Product | Final Product |

| 3-Amino-4-methylpyridine | 1. Acetic anhydride (B1165640) 2. Benzyl chloride | Benzyl quaternized salt of N-(4-methylpyridin-3-yl)-acetamide | (1-Benzyl-4-methylpiperidin-3-yl)-methylamine |

| N-(4-methylpyridin-3-yl)-acetamide | 1. Benzyl chloride 2. Sodium borohydride | 1-Benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-yl-acetyl amine | Not specified |

Palladium-catalyzed reactions have emerged as a powerful tool for N-alkylation, offering mild and efficient routes to N-benzyl amines. mdma.chchemrxiv.orgresearchgate.net These methods often utilize alcohols as alkylating agents, which is an environmentally friendly approach as water is the only byproduct. mdma.ch

One notable system employs an iron oxide-immobilized palladium catalyst for the N-alkylation of amines with alcohols, which can proceed without the need for a base or organic ligands. mdma.chresearchgate.net The reaction mechanism is believed to involve the initial oxidation of the alcohol to a carbonyl compound by the palladium catalyst, followed by condensation with the amine to form an imine, and subsequent reduction to the N-alkylated amine. researchgate.net

The versatility of palladium catalysis allows for the synthesis of a broad range of N-alkylated amines with high yields. mdma.chchemrxiv.org The development of heterogeneous palladium catalysts also offers the advantage of easy recovery and reuse, making the process more economical and sustainable. mdma.ch While direct palladium-catalyzed N-benzylation of 3-amino-4-methylpyridine is not explicitly detailed in the provided context, the general principles of palladium-catalyzed N-alkylation are highly applicable. mdma.chchemrxiv.orgresearchgate.net

Enantioselective Synthesis and Chiral Resolution Techniques of Related Compounds

The synthesis of chiral piperidine derivatives is of great interest in medicinal chemistry due to their prevalence in biologically active molecules. Enantioselective synthesis and chiral resolution are two primary approaches to obtain enantiomerically pure compounds.

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a widely used technique. For piperidine derivatives, this can be achieved through the formation of diastereomeric salts with a chiral resolving agent. google.com Common resolving agents include di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid. google.com The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization. google.com

Another powerful method for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase. nih.gov This technique has been successfully applied to resolve racemic mixtures of 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates in the synthesis of opioid analgesics. nih.gov

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in excess. nih.govwhiterose.ac.ukrsc.org This has been demonstrated in the kinetic resolution of disubstituted piperidines by enantioselective acylation using chiral hydroxamic acids and in the deprotonation of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system. nih.govwhiterose.ac.uk

Asymmetric reduction provides a direct route to chiral piperidines from prochiral precursors like pyridinium salts or tetrahydropyridines. A significant advancement in this area is the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts. unimi.itnih.gov The use of a rhodium-JosiPhos catalyst system in the presence of an organic base, such as triethylamine, has been shown to produce chiral N-benzylpiperidines with high enantiomeric excess. unimi.itnih.gov The base plays a crucial role in improving both the yield and the enantioselectivity of the reaction. unimi.itnih.gov

Another approach involves the use of a chiral auxiliary attached to the pyridine ring. dicp.ac.cn Hydrogenation of the modified pyridine, followed by cleavage of the auxiliary, yields the chiral piperidine. This method has been used to synthesize a variety of substituted piperidines with excellent enantioselectivity. dicp.ac.cn Furthermore, interrupted hydrogenation strategies have been developed to synthesize other valuable chiral heterocycles, such as δ-lactams, from pyridine precursors. nih.gov Asymmetric transfer hydrogenation, using a hydrogen donor like a Hantzsch ester, also presents a safer and operationally simpler alternative for the reduction of pyridinium salts. liverpool.ac.uk

Derivatization and Analog Synthesis

The structural framework of N-benzyl-4-methylpyridin-3-amine offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. These modifications are typically focused on the benzyl group, the pyridine ring, or the introduction of new functional groups to explore and optimize the molecule's properties.

The benzyl group is a common target for modification to create analogs of N-benzyl-4-methylpyridin-3-amine. A primary method for introducing this moiety is through the quaternization of the pyridine nitrogen with a substituted benzyl halide, such as benzyl chloride or benzyl bromide. google.comgoogleapis.com This reaction allows for the incorporation of various substituents on the aromatic ring of the benzyl group.

Another versatile approach is the reductive amination of different benzaldehydes with an appropriate amine. mdpi.com For instance, N-benzylglycines can be synthesized by reacting various benzaldehydes with glycine (B1666218) and a reducing agent like sodium borohydride. mdpi.com This method allows for the introduction of a wide range of functional groups onto the benzyl ring, including halogens (chloro, bromo) and electron-withdrawing or -donating groups (nitro, acetamido, dimethylamino). mdpi.com The choice of substituent can significantly influence the properties of the resulting molecule. For example, studies on related N-benzyl pyridinium compounds showed that introducing electron-withdrawing groups like a nitro group or electron-donating groups can alter biological activity. nih.gov

A general synthetic route involves reacting a pyridine derivative with a p-substituted benzyl bromide in a solvent like acetonitrile, leading to the corresponding N-benzyl pyridinium salts. nih.gov

Table 1: Examples of Substituted Benzyl Groups for Analog Synthesis

| Substituent on Benzyl Ring | Precursor Example | Reference |

|---|---|---|

| 4-Fluoro | p-fluorobenzyl bromide | nih.gov |

| 4-Nitro | p-nitrobenzyl bromide | nih.gov |

| 4-Chloro | 4-chlorobenzaldehyde | mdpi.com |

| 4-Bromo | 4-bromobenzaldehyde | mdpi.com |

The pyridine ring itself is another key site for structural variation. Synthetic strategies often begin with a substituted pyridine precursor, which is then elaborated to form the final N-benzyl amine structure. A common starting material is 3-amino-4-methylpyridine. google.comgoogle.com The structure of this precursor can be altered to generate a wide array of analogs. For example, methylation at different positions of the pyridine ring in related pyrido[1,2-a]pyrimidine (B8458354) systems has been explored to optimize biological properties. nuph.edu.ua

The synthesis often involves the reduction of the pyridine ring. After quaternization of the pyridine nitrogen with a benzyl group, the ring can be partially reduced to a 1,2,5,6-tetrahydropyridine derivative using a reducing agent like sodium borohydride. google.comgoogleapis.com Further reduction, for example using platinum oxide, can yield the fully saturated piperidine ring. googleapis.com These transformations from a pyridine to a tetrahydropyridine or a piperidine ring represent significant modifications of the heterocyclic core.

The introduction of new functional groups is a fundamental strategy for creating analogs. libretexts.orgwikipedia.org A key reaction is the N-acylation of the amino group on the pyridine ring. For example, 3-amino-4-methylpyridine can be acylated using acetic anhydride or acetyl chloride to produce N-(4-methylpyridin-3-yl)-acetamide. google.comgoogleapis.com This acetyl group can be carried through several synthetic steps before potential hydrolysis.

Other functional groups can be introduced depending on the synthetic route. For instance, syntheses starting from 3-hydroxy-4-methylpyridine (B72547) utilize a hydroxyl group, which is later oxidized to a ketone. google.com Functional groups are not only classified by the atoms involved (e.g., alcohols, amines, ketones) but also by their connectivity within the molecule. youtube.com For example, a primary amine has one carbon attached to the nitrogen, while a secondary amine has two. youtube.comyoutube.com In the synthesis of N-benzyl-4-methylpyridin-3-amine analogs, the amine can be primary, secondary, or tertiary, and in some cases can form a quaternary ammonium salt. youtube.com

Reaction Mechanisms and Pathways in Chemical Synthesis

The synthesis of N-benzyl-4-methylpyridin-3-amine and its derivatives involves a sequence of well-established reaction mechanisms. A common pathway begins with the N-acylation of 3-amino-4-methylpyridine to protect the amino group. google.com This is followed by a crucial quaternization step, which is a nucleophilic substitution reaction where the nitrogen atom of the pyridine ring attacks the benzylic carbon of a benzyl halide, displacing the halide ion. google.comgoogle.com

The next stage typically involves the reduction of the quaternized pyridine ring. The use of sodium borohydride (NaBH₄) facilitates the partial reduction of the pyridine to a more stable 1,2,5,6-tetrahydropyridine intermediate. google.comgoogleapis.com This reaction proceeds via the hydride transfer from the borohydride ion to the electron-deficient carbons of the pyridinium ring. Subsequent steps can involve hydrolysis of the acetyl protecting group under acidic conditions to yield a ketone, such as 1-Benzyl-4-methylpiperidin-3-one. google.com

The final amine functionality is often installed via reductive amination. This two-step process begins with the reaction of the ketone with an amine (e.g., methylamine) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. google.comquickcompany.in Reagents like sodium borohydride or titanium(IV) isopropoxide followed by sodium borohydride are employed for this reduction step. google.comquickcompany.in

An alternative pathway starts with 3-hydroxy-4-methylpyridine, which is first benzylated at the nitrogen, followed by reduction of the pyridine ring and subsequent oxidation of the hydroxyl group to a ketone using an oxidizing agent like chromium trioxide (CrO₃). google.com

Optimization of Synthetic Protocols for Research and Scalability

One key area of optimization is the choice of reagents. For instance, some literature processes use hazardous reagents like lithium aluminium hydride, a known pyrophoric reagent, or potentially explosive catalysts like platinum oxide with hydrogen. googleapis.com Improved protocols replace these with safer and more cost-effective alternatives. Sodium triacetoxyborohydride, while effective for reductive amination, is moisture-sensitive and pyrophoric, making sealed-tube reactions difficult to scale up. googleapis.com Optimized processes utilize reagents like sodium borohydride in combination with a Lewis acid such as titanium(IV) isopropoxide, which can be handled more safely on a larger scale. google.comquickcompany.in

Process efficiency is another focus. Column chromatography, often used for purification, is time-consuming and not ideal for large-scale manufacturing. googleapis.com Optimized protocols aim to produce intermediates and final products that can be purified by simple filtration or extraction, thereby avoiding chromatography. google.comquickcompany.in For example, a described process allows for the isolation of a tetrahydropyridine intermediate as a solid precipitate by distilling the methanol solvent and adding water, followed by simple filtration. google.com

Table 2: Comparison of Reagents in Synthetic Protocols

| Reaction Step | Traditional Reagent | Optimized Reagent | Advantage of Optimization | Reference |

|---|---|---|---|---|

| Piperidine Reduction | Platinum oxide / H₂ | N/A (Route avoids this specific reduction) | Avoids explosive and costly reagent | googleapis.com |

| Amine Synthesis | Lithium aluminium hydride | Reductive amination (e.g., NaBH₄/Ti(OiPr)₄) | Avoids pyrophoric reagent | googleapis.comquickcompany.in |

| Reductive Amination | Sodium triacetoxyborohydride | Sodium borohydride / Lewis Acid | Avoids moisture-sensitive, pyrophoric reagent; easier scale-up | googleapis.comgoogle.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.

The ¹H NMR spectrum of N-benzyl-4-methylpyridin-3-amine is expected to show distinct signals corresponding to each unique proton environment.

Aromatic Protons: The spectrum would feature signals for the five protons of the benzyl ring, likely appearing as a complex multiplet in the range of δ 7.2-7.4 ppm. The three protons on the pyridine ring would also produce signals in the aromatic region. The proton at C2 would likely be the most downfield, followed by the proton at C6, and finally the proton at C5.

Benzylic Protons: A characteristic singlet, integrating to two protons, would be expected for the methylene (B1212753) (-CH₂) bridge connecting the phenyl and amine groups. This signal would likely appear around δ 4.3 ppm.

Amine Proton: A broad singlet corresponding to the secondary amine proton (N-H) would be observed. Its chemical shift can vary depending on solvent and concentration.

Methyl Protons: A singlet, integrating to three protons, would be present for the methyl group (-CH₃) attached to the pyridine ring at the C4 position, likely appearing around δ 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for N-benzyl-4-methylpyridin-3-amine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzyl Ring (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |

| Pyridine Ring (H2, H5, H6) | ~7.0-8.2 | Multiplets/Doublets | 3H |

| Benzylic (CH₂) | ~4.3 | Singlet | 2H |

| Amine (NH) | Variable | Broad Singlet | 1H |

| Methyl (CH₃) | ~2.3 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The spectrum would show multiple signals in the δ 110-160 ppm range, corresponding to the carbons of the pyridine and benzene (B151609) rings. The carbon atoms attached to nitrogen (C3, C2, C6) would be significantly affected by its electronegativity.

Benzylic Carbon: The methylene carbon (-CH₂) would likely appear around δ 48-50 ppm.

Methyl Carbon: The methyl carbon (-CH₃) signal is expected in the aliphatic region, around δ 18-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-benzyl-4-methylpyridin-3-amine

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzyl & Pyridine Rings (Aromatic C) | ~110-160 |

| Benzylic (CH₂) | ~48-50 |

| Methyl (CH₃) | ~18-22 |

While not essential for basic structural confirmation of this achiral molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These experiments would unambiguously correlate proton and carbon signals, confirming the connectivity between the benzyl group, the amine, and the 4-methylpyridine (B42270) core, solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Key expected vibrational bands include:

N-H Stretch: A moderate to sharp absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₂- and -CH₃) would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and benzene rings are expected in the 1450-1600 cm⁻¹ region.

N-H Bend: An absorption band around 1500-1600 cm⁻¹ is characteristic of N-H bending.

C-N Stretch: The stretching vibration for the alkyl-aryl amine C-N bond would be found in the 1250-1350 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for N-benzyl-4-methylpyridin-3-amine

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | ~3300-3500 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aromatic C=C / C=N | Ring Stretch | ~1450-1600 |

| Amine N-H | Bend | ~1500-1600 |

| Aryl C-N | Stretch | ~1250-1350 |

Mass Spectrometry (MS) for Molecular Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-benzyl-4-methylpyridin-3-amine (C₁₃H₁₄N₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 198.

The fragmentation pattern is critical for confirming the structure. Key predicted fragments include:

m/z 91: A very prominent peak corresponding to the tropylium (B1234903) ion [C₇H₇]⁺, formed by the cleavage of the bond between the benzylic carbon and the nitrogen atom. This is a hallmark of benzyl-containing compounds.

m/z 197: Loss of a hydrogen atom to form the [M-H]⁺ ion.

m/z 107: A fragment corresponding to the 4-methylpyridin-3-amine cation, [C₆H₇N₂]⁺, resulting from the loss of the benzyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. N-benzyl-4-methylpyridin-3-amine contains two chromophores—the benzene ring and the 4-methylpyridine ring—which are expected to exhibit π → π* transitions. The presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted aromatic rings. The spectrum would likely show strong absorptions in the 200-300 nm range.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for N-benzyl-4-methylpyridin-3-amine. This investigation aimed to determine the precise three-dimensional arrangement of atoms and molecules in the solid state, providing definitive information on its molecular geometry, conformation, and intermolecular interactions.

Despite a thorough search, no specific published X-ray crystallographic data for the compound N-benzyl-4-methylpyridin-3-amine was found. While crystallographic studies are available for structurally related compounds, such as isomers or derivatives, the unique crystal structure of the title compound remains undetermined and unreported in the accessible scientific literature.

The determination of a crystal structure is contingent upon the successful growth of single crystals of sufficient quality for X-ray diffraction analysis. The absence of such data in the public domain suggests that either the crystallization of N-benzyl-4-methylpyridin-3-amine has not yet been successfully achieved or the results of such studies have not been published.

Future crystallographic studies would be invaluable for a complete understanding of the structural properties of N-benzyl-4-methylpyridin-3-amine. Such an analysis would provide key data points, including but not limited to:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Definitive values for the distances between bonded atoms and the angles they form.

Torsion Angles: Describing the conformation of the molecule, particularly the relative orientation of the benzyl and pyridin-4-methyl groups.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonds or π-π stacking, which govern the packing of molecules in the crystal lattice.

Without experimental X-ray diffraction data, any discussion of the solid-state structure of N-benzyl-4-methylpyridin-3-amine would be purely theoretical. Therefore, this section remains incomplete pending future experimental investigation and publication.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a microscopic view of structure and reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules. By approximating the electron density, DFT can accurately and efficiently calculate various molecular properties. Studies on compounds structurally related to N-benzyl-4-methylpyridin-3-amine have utilized DFT to gain insights into their geometry, stability, and reactivity.

For instance, theoretical studies on N-benzylidene pyridine-4-amines have employed DFT methods, specifically with the B3LYP functional and a 6-311++G(d,p) basis set, to optimize molecular structures and predict vibrational spectra. researchgate.net Similarly, research on other benzyl (B1604629) derivatives, such as Benzyl(3-fluoro-4-morpholinophenyl)carbamate, has used the B3LYP method with both 6-311++G(d,p) and cc-pVDZ basis sets to compute structural parameters like bond lengths and angles, as well as thermodynamic properties over a range of temperatures. pnrjournal.com Another study on S-benzyl β-N-(4-NN bis-chloroaminophenyl methylene) dithiocarbazate also leveraged DFT for structural optimization and to analyze its electronic properties, finding good agreement between calculated and experimental spectroscopic data. researchgate.net These studies demonstrate the power of DFT to model molecular characteristics, providing a solid theoretical foundation for understanding their chemical behavior.

Table 1: Exemplary DFT Methodologies Applied to Related Benzyl Compounds

| Compound Type | Functional | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| N-benzylidene pyridine-4-amines | B3LYP | 6-311++G(d,p) | Optimized structures, predicted vibrational frequencies. | researchgate.net |

| Benzyl(3-fluoro-4-morpholinophenyl)carbamate | B3LYP | 6-311++G(d,p), cc-pVDZ | Calculated bond lengths, bond angles, and thermodynamic parameters. | pnrjournal.com |

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis is the systematic study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. By calculating the potential energy of these conformers, an energetic landscape can be constructed, revealing the most stable, low-energy conformations.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

In a DFT study of S-benzyl β-N-(4-NN bis-chloroaminophenyl methylene) dithiocarbazate, analysis of the HOMO and LUMO was performed to understand its electronic structure and potential reaction sites. researchgate.net Such analyses, often accompanied by the generation of a Molecular Electrostatic Potential (MEP) map, can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. This information is invaluable for predicting how the molecule will interact with other chemical species, including biological macromolecules.

Molecular Dynamics Simulations of Ligand-Target Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are used to study the physical movements of atoms and molecules, providing detailed information on the stability and dynamics of ligand-target complexes.

In the context of drug discovery, MD simulations are often performed after a docking study to assess the stability of the predicted binding pose. For example, MD simulations have been used to evaluate protein-ligand complexes of N-phenylpyrimidine-4-amine derivatives. mdpi.com By running simulations for tens or hundreds of nanoseconds, researchers can monitor parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. These simulations can also reveal subtle changes in the binding mode and highlight the key interactions that are maintained throughout the simulation, providing a more realistic and robust model of the ligand-target interaction. mdpi.comrsc.orgnih.gov

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. This method is instrumental in virtual screening and lead optimization.

Numerous studies on N-benzyl-pyridinium and related amine derivatives have utilized molecular docking to explore their potential as inhibitors of various biological targets. For instance, derivatives have been docked into the active site of acetylcholinesterase (AChE) to understand their inhibitory mechanism. nih.gov The process involves preparing the 3D structures of both the ligand and the protein, defining a "grid box" that encompasses the active site, and then using a scoring function to evaluate thousands of possible binding poses. The results can identify crucial interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that contribute to binding affinity. nih.govcsic.es Docking studies have shown that the N-benzyl group often engages in important interactions within the binding pockets of various targets. csic.esresearchgate.net

Table 2: Summary of Molecular Docking Studies on Related N-Benzyl Compounds

| Compound Class | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| N-benzyl pyridinium (B92312) derivatives | Acetylcholinesterase (AChE) | Not specified in abstract | nih.gov |

| 3-aminopyridone derivatives | Coagulation factor protease | van der Waals interactions, increased affinity with thiourea (B124793) fragment | d-nb.info |

| N-benzyl-piperidinium derivatives | Sigma-1 Receptor (σ1R) | Salt bridge with Glu172, π-alkyl interactions | csic.es |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that influence activity, QSAR models can be used to predict the potency of novel, untested compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. These methods generate 3D fields around aligned molecules to represent their steric and electrostatic properties. A study on N-phenylpyrimidine-4-amine derivatives as kinase inhibitors successfully developed CoMFA and CoMSIA models with good statistical validity and predictive power. mdpi.com The results of such models are often visualized as contour maps, which highlight regions where bulky groups, electron-donating groups, or hydrogen bond donors/acceptors would increase or decrease biological activity. This provides a clear and intuitive guide for rational drug design, enabling chemists to modify a lead compound like N-benzyl-4-methylpyridin-3-amine to improve its therapeutic potential. mdpi.comnih.gov

Theoretical Insights into Reaction Mechanisms

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies detailing the reaction mechanisms of N-benzyl-4-methylpyridin-3-amine were identified. Research in the field of computational chemistry often focuses on molecules with known biological activity or those that are key intermediates in complex syntheses. The absence of such studies for this particular compound suggests that its reaction mechanisms have not yet been a subject of detailed theoretical investigation.

While computational studies exist for structurally related compounds, such as N-benzylpyridinium derivatives and other substituted pyridine (B92270) congeners, the insights from these studies cannot be directly extrapolated to predict the specific reaction pathways of N-benzyl-4-methylpyridin-3-amine. Theoretical investigations of reaction mechanisms are highly dependent on the precise molecular structure, including the nature and position of all substituents, as these factors significantly influence the electronic distribution and steric environment of the molecule.

Therefore, without dedicated research, any discussion on the theoretical aspects of its reaction mechanisms, including potential transition states, activation energies, and reaction coordinates, would be purely speculative. The generation of scientifically accurate data tables, as requested, is contingent upon the availability of published research data from methods such as Density Functional Theory (DFT) or other quantum chemical calculations, which are currently unavailable for this compound.

This highlights a potential area for future research within the field of computational chemistry, should N-benzyl-4-methylpyridin-3-amine or its derivatives become of greater scientific interest.

Structure Activity Relationship Sar Studies

Impact of Substitutions on the N-Benzyl Moiety on Biological Activity

The N-benzyl group is a crucial pharmacophoric element in many biologically active pyridine (B92270) derivatives, and modifications to its phenyl ring can significantly modulate activity. Studies on related scaffolds, such as N-benzylpyrazine-2-carboxamides and thieno[2,3-b]pyridines, provide valuable SAR data applicable to N-benzyl-4-methylpyridin-3-amine analogs.

In a series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, substitutions on the benzyl (B1604629) rings were shown to have a pronounced effect on antimycobacterial activity. The most effective compounds against Mycobacterium tuberculosis were those with a 2-methyl substitution (1a) or a 3,4-dichloro substitution (9a), both exhibiting a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov In contrast, for a related series of 3-chloro-N-benzylpyrazine-2-carboxamides, a 4-methoxy (4-OCH₃) substitution on the benzyl ring resulted in significant activity. nih.gov This suggests that both the position and the electronic nature of the substituent are key determinants of potency.

Further research on thieno[2,3-b]pyridine (B153569) derivatives, which feature a western phenyl ring analogous to the benzyl group, found that electron-rich substituents like alkoxy and hydroxy groups generally enhanced anti-proliferative activity. mdpi.com Molecular docking studies suggest that this substituted phenyl ring sits (B43327) within a lipophilic pocket of the target enzyme, phosphoinositide phospholipase C (PI-PLC). mdpi.com

The table below summarizes the antimycobacterial activity of various substituted N-benzylpyrazine-2-carboxamide derivatives.

| Compound | Substituent (R¹,²) on Benzyl Ring | Biological Target | Activity (MIC) |

| 1a | 2-CH₃ | M. tuberculosis H37Rv | 12.5 µg/mL |

| 9a | 3,4-diCl | M. tuberculosis H37Rv | 12.5 µg/mL |

| 3 | 4-OCH₃ | M. tuberculosis H37Rv | 25 µg/mL |

| 3a | 4-OCH₃ | MRSA | 62.5 µM |

Data sourced from a study on N-benzylpyrazine-2-carboxamide derivatives. nih.gov

Influence of Substitutions on the Pyridine Ring on Biological Activity

Substitutions on the pyridine ring itself are fundamental to the biological activity of this class of compounds. The nitrogen atom's electron-withdrawing nature makes the ring prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, allowing for a wide array of derivatives. nih.gov

In studies of pyridine-3-sulfonamide (B1584339) derivatives as carbonic anhydrase inhibitors, substitutions at the 4-position of the pyridine ring were explored. It was found that aliphatic, lipophilic substituents, such as n-hexyl and 3-methylbutan-1-yl, resulted in the highest activity against the hCA II isoform. mdpi.com Conversely, derivatives with a phenyl substituent at the same position were markedly less active, with potency decreasing as the bulk and number of substituents on that phenyl ring increased. mdpi.com The electron-withdrawing character of the pyridine ring is noted to significantly increase the acidity of the sulfonamide group compared to a benzenesulfonamide (B165840) equivalent, which is a key aspect of its inhibitory mechanism. mdpi.com

In another series of multifunctional pyridines designed as sigma receptor ligands, the introduction of a phenyl group at the C4 position of the pyridine ring had a variable impact. While it did not affect affinity when the linker to the N-benzylpiperidine motif was short (n=0), it significantly decreased affinity for compounds with longer linkers (n=3 and n=4). csic.es This highlights the interplay between substitutions on the pyridine ring and other parts of the molecule.

The incorporation of additional functional groups or fused rings onto the pyridine nucleus is a common strategy to enhance bioactivity. nih.govnih.gov For instance, adding a carboxyl group at the C-3 position can enhance bioactivity. nih.gov

The table below illustrates the effect of C4-substitutions on the inhibitory activity of pyridine-3-sulfonamides.

| Compound | C4-Substituent (R) | Target | Activity (Ki against hCA II) |

| 5 | n-hexyl | hCA II | High |

| 6 | 3-methylbutan-1-yl | hCA II | High |

| 8-12 | Phenyl derivatives | hCA II | Markedly less active |

Data abstracted from a study on 4-substituted pyridine-3-sulfonamides. mdpi.com

Stereochemical Effects on Pharmacological Activity in Chiral Analogs

The three-dimensional arrangement of atoms in a molecule is a well-documented factor in its pharmacological activity. For chiral drugs, different stereoisomers can exhibit significant differences in their interaction with biological targets, affecting both pharmacokinetics and pharmacodynamics. nih.gov

In the context of N-benzyl-4-methylpyridin-3-amine analogs, chirality is often introduced in the piperidine (B6355638) ring when it is used as a scaffold component. For example, the specific stereoisomer (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is used as a key reagent in the preparation of Janus tyrosine kinase (JAK) inhibitors, such as Tofacitinib, for treating autoimmune diseases. chemicalbook.combldpharm.combldpharm.com The precise (3R,4R) configuration is critical for the resulting drug's efficacy and selectivity.

The importance of stereochemistry is further underscored in studies of sigma receptor ligands, where the spatial orientation of substituents dictates binding affinity. Docking studies of chiral ligands reveal that specific enantiomers form crucial hydrogen bonds and hydrophobic interactions within the receptor's active site. For instance, in one study, the NH group of the active ligand was shown to be crucial for stabilizing the compound in the active site through hydrogen bonding with key amino acid residues like Glu172. csic.esnih.gov The absolute configuration of chiral centers dictates the optimal positioning of these interacting groups, demonstrating that stereochemistry is a pivotal factor in the pharmacological activity of these complex pyridine derivatives. nih.gov

Conformational Flexibility and Its Role in Structure-Activity Relationships

Conformational flexibility, or the ability of a molecule to adopt different shapes, plays a significant role in its interaction with biological targets. This is particularly relevant for molecules like N-benzyl-4-methylpyridin-3-amine analogs, which often contain flexible linkers and rotatable bonds.

The length and nature of linkers between key pharmacophoric elements can dramatically influence biological activity. In a series of sigma receptor ligands containing a 1-benzylpiperidine (B1218667) moiety linked to a pyridine ring, increasing the length of the alkylamino linker from n=0 to n=2, 3, or 4 resulted in a significant increase in affinity for the hσ1R. nih.gov This suggests that a more flexible or longer linker allows the molecule to adopt a more favorable conformation for binding within the receptor site.

Investigation of Pharmacological Activity and Biological Targets

Receptor Binding and Ligand-Target Interaction Studies

There is no specific information available in the scientific literature regarding receptor binding and ligand-target interaction studies for N-benzyl-4-methylpyridin-3-amine.

However, related pyridine-containing compounds have been investigated for their receptor interactions. For instance, Mepyramine (pyrilamine), which has a pyridin-2-amine structure, is a known first-generation antihistamine that acts as an inverse agonist at the H1 receptor. wikipedia.org It demonstrates high selectivity for the H1 receptor over muscarinic acetylcholine (B1216132) receptors. wikipedia.org Another area of research has focused on derivatives of N-benzylpiperidine, the saturated ring analogue of pyridine (B92270). These compounds have been studied for their affinity to various receptors, including sigma receptors, which are implicated in neurological disorders. nih.gov

Enzyme Inhibition Studies

No specific enzyme inhibition data for N-benzyl-4-methylpyridin-3-amine has been reported. Research on analogous structures is detailed below.

Kinase Inhibition (e.g., Janus Kinase (JAK) for piperidine (B6355638) derivatives)

Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is linked to diseases like cancer and inflammatory disorders. ed.ac.uk Consequently, kinase inhibitors are a significant area of drug discovery. ed.ac.uk

While there is no information on kinase inhibition by N-benzyl-4-methylpyridin-3-amine, the structurally related piperidine scaffold is a key component of known kinase inhibitors. For example, Tofacitinib, a potent inhibitor of Janus kinases (JAK), features a pyrrolo[2,3-d]pyrimidine core attached to a substituted piperidine ring. The investigation of various 1H-pyrazole-3-carboxamide derivatives has shown that incorporating a pyrimidine-fused heterocycle is critical for potent inhibition of kinases like FLT3 and CDKs. nih.gov One such compound, FN-1501, demonstrated nanomolar inhibitory activity against FLT3, CDK2, CDK4, and CDK6. nih.gov

Other Enzyme Systems (e.g., acetylcholinesterase, butyrylcholinesterase, lipoxygenase, TrmD)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The inhibition of AChE and BChE, enzymes that break down the neurotransmitter acetylcholine, is a key strategy in managing Alzheimer's disease. nih.govnih.gov While no data exists for N-benzyl-4-methylpyridin-3-amine, various related structures have been evaluated.

N-benzylpyridinium salts linked to other moieties like coumarin (B35378) or curcumin (B1669340) have been synthesized and assessed as potent AChE inhibitors, with some derivatives showing inhibitory activity in the nanomolar range. nih.govnih.gov For example, a curcumin-derived N-benzylpyridinium compound (7f) was reported to have an IC₅₀ value of 7.5 nM against AChE. nih.gov

N-benzylpiperidine derivatives are also a well-studied class of cholinesterase inhibitors. drugbank.comnih.govnih.gov Donepezil, a prominent Alzheimer's drug, is a piperidine derivative that potently inhibits AChE. nih.govnih.gov A series of N-(1-benzylpiperidine) benzamides were identified as potent dual inhibitors of both AChE and BChE. nih.gov Similarly, N-benzyl benzamide (B126) derivatives have been reported as highly selective, sub-nanomolar inhibitors of BChE. nih.gov

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway. csic.es No studies on the LOX inhibitory potential of N-benzyl-4-methylpyridin-3-amine were found. Research on other N-benzyl derivatives, such as N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, has identified compounds with moderate LOX inhibitory activity. For instance, a nitrone bearing a 2,4-difluorophenyl group showed an IC₅₀ of 10 µM against soybean LOX. csic.es

TrmD: The bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD) is an essential enzyme for many bacteria, making it a target for novel antibiotics. There is no information regarding TrmD inhibition by N-benzyl-4-methylpyridin-3-amine. However, related scaffolds like thieno[2,3-d]pyrimidines bearing a benzylamide fragment have been investigated as TrmD inhibitors. researchgate.net

Antimicrobial Activity Research

No antimicrobial studies have been published for the specific compound N-benzyl-4-methylpyridin-3-amine.

Antibacterial Efficacy Against Specific Bacterial Strains

While data on the target compound is lacking, the broader class of N-benzyl amines and pyridinium (B92312) salts has been a subject of antibacterial research.

Substituted benzylidenehydrazinylpyridinium derivatives have shown activity, particularly against Gram-positive bacteria like Staphylococcus aureus. mdpi.com The antimicrobial potency in this class of compounds appears to be influenced by the length of the alkyl chain on the pyridinium nitrogen. mdpi.com

Derivatives of N¹-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine have exhibited good activity against Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis. nih.gov

Other studies on benzylamine (B48309) derivatives have also reported potent activity against strains like Pseudomonas aeruginosa and Staphylococcus epidermidis. nih.gov

Table 1: Antibacterial Activity of Selected Pyridinium Salt Derivatives This table presents data for related pyridinium compounds, not N-benzyl-4-methylpyridin-3-amine.

| Compound ID | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3d * | Staphylococcus aureus | 4 | mdpi.com |

| 3d * | Escherichia coli | 32 | mdpi.com |

| 3d * | Pseudomonas aeruginosa | 128 | mdpi.com |

| 3a * | Staphylococcus aureus | 8 | mdpi.com |

| 3a * | Escherichia coli | 64 | mdpi.com |

| 3a * | Pseudomonas aeruginosa | >128 | mdpi.com |

*Compound structures are detailed in the source publication. mdpi.com

Antifungal and Antiviral Potential

Antifungal Activity: There is no available information on the antifungal potential of N-benzyl-4-methylpyridin-3-amine. Studies on related benzylamine antimycotics have shown that incorporating an additional phenyl ring in the side chain can significantly enhance efficacy, particularly against Candida albicans. nih.gov Other research has investigated N-phenylbenzamides and nitroheteroaryl-1,3,4-thiadiazole derivatives containing an N-benzyl moiety for their antifungal properties. mjima.orgmdpi.com

Antiviral Activity: The antiviral potential of N-benzyl-4-methylpyridin-3-amine has not been evaluated. Research into related structures includes N-benzyl-4,4-disubstituted piperidines, which were identified as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.govcsic.es A broad range of other N-heterocycles, including pyrazole (B372694) and benzimidazole (B57391) derivatives, are also actively being explored for their potential as antiviral agents against various viruses like HSV-1, HIV, and rotavirus. mdpi.com

Anti-inflammatory and Analgesic Properties

There is no available scientific literature detailing any investigation into the anti-inflammatory or analgesic properties of N-benzyl-4-methylpyridin-3-amine.

Anticancer Potential and Proposed Mechanisms

No studies have been published that explore the anticancer potential of N-benzyl-4-methylpyridin-3-amine or propose any mechanisms of action in this regard.

Neuropharmacological Investigations and Monoamine Transporter Modulation

There is a lack of research on the neuropharmacological effects of N-benzyl-4-methylpyridin-3-amine, including any studies on its interaction with and modulation of monoamine transporters.

Advanced Research Applications in Medicinal Chemistry

Lead Compound Identification and Optimization

The process of discovering new drugs often begins with a "lead compound," a molecule that shows a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable metabolic stability. bldpharm.com Lead optimization is the iterative process of chemically modifying this lead to create a viable drug candidate. bldpharm.com

N-benzyl-4-methylpyridin-3-amine possesses key structural features that make it an attractive starting point or fragment for lead discovery. The 3-aminopyridine (B143674) moiety is a "privileged scaffold," appearing in a wide array of approved drugs and clinical candidates due to its ability to interact with various biological targets through hydrogen bonding and aromatic interactions. bldpharm.com The N-benzyl group provides a lipophilic region that can be crucial for binding to hydrophobic pockets within target proteins.

Optimization of a lead compound based on this scaffold would involve systematic modifications to its core structure. Key strategies include:

Substitution of the Benzyl (B1604629) Ring: Introducing substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) onto the phenyl ring can modulate electronic properties, improve binding affinity, and alter metabolic pathways.

Modification of the Pyridine (B92270) Ring: The 4-methyl group can be replaced with other alkyl groups or functional groups to probe steric and electronic requirements of a target's binding site.

Alteration of the Amine Linker: The secondary amine provides a crucial hydrogen bond donor and acceptor site and is a key point for derivatization.

The general approach to lead optimization involves generating a library of analogues and assessing their structure-activity relationships (SAR) to guide further design. bldpharm.com

Scaffold Derivatization for Novel Bioactive Compounds

Scaffold derivatization is a cornerstone of medicinal chemistry, where a core molecular structure is systematically decorated with various functional groups to explore chemical space and identify novel bioactive agents. The N-benzyl-4-methylpyridin-3-amine scaffold is ripe for such derivatization, leveraging the reactivity of the secondary amine and the potential for substitution on both aromatic rings.

The aminopyridine scaffold is found in drugs with diverse clinical applications. bldpharm.com For example, derivatives of aminopyridazine, a related nitrogen-containing heterocycle, have been synthesized and evaluated for antidepressant, serotonergic, and dopaminergic activities. aksci.com Similarly, benzylamine (B48309) derivatives have been investigated for a range of biological effects, including antibacterial activity.

A hypothetical derivatization strategy for N-benzyl-4-methylpyridin-3-amine could generate a library of compounds for screening against various therapeutic targets, such as protein kinases, G-protein coupled receptors, and enzymes.

Table 1: Illustrative Derivatization of the N-benzyl-4-methylpyridin-3-amine Scaffold

| Position of Modification | R Group / Modification | Potential Therapeutic Target/Rationale |

| Benzyl Ring (para-position) | -Cl, -F, -CF3 | Enhance metabolic stability, modulate binding affinity for kinases. |

| Benzyl Ring (para-position) | -OH, -OCH3 | Introduce hydrogen bonding capability, improve solubility. |

| Pyridine Ring (position 2) | -NH2, -Cl | Alter electronic profile, introduce new vector for further substitution. |

| Amine Linker | Acylation (e.g., with acetic anhydride) | Create amide derivatives to probe interactions with target. |

Prodrug Design and Delivery System Considerations

A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. This strategy is often employed to overcome issues with solubility, permeability, stability, or to achieve targeted delivery.

The secondary amine in N-benzyl-4-methylpyridin-3-amine is an ideal chemical handle for prodrug design. It can be temporarily masked by forming an amide, carbamate, or other cleavable linkage. For instance, creating an amide by reacting the amine with a biocompatible carboxylic acid could increase lipophilicity, potentially enhancing its ability to cross cell membranes. Once inside the cell, cellular enzymes like amidases could cleave the bond, releasing the active parent amine. This approach is a well-established strategy in drug development to improve the pharmacokinetic profile of amine-containing drugs.

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are specialized small molecules used to study and manipulate biological systems. They are essential tools for identifying protein targets, validating their role in disease, and elucidating complex biological pathways. A molecule like N-benzyl-4-methylpyridin-3-amine could serve as the foundation for a chemical probe.

To convert this scaffold into a probe, it would be modified to include:

A Reporter Tag: A fluorescent group (fluorophore) or an affinity tag (like biotin) could be attached, typically via the amine linker, allowing for visualization or isolation of the target protein.

A Reactive Group: A photo-affinity label or a selective electrophile could be incorporated to enable covalent and irreversible binding to the target protein, facilitating its identification through techniques like mass spectrometry.

The development of such probes would be contingent on first identifying a specific biological target for the scaffold.

Role in Polypharmacology and Multi-Targeted Ligand Design

Polypharmacology refers to the ability of a single drug to interact with multiple biological targets. While sometimes the source of side effects, this promiscuity can be intentionally designed to create multi-targeted ligands that offer superior efficacy for complex diseases like cancer or neurodegenerative disorders.

The structure of N-benzyl-4-methylpyridin-3-amine, combining two distinct pharmacophoric units (aminopyridine and benzylamine), suggests a potential for polypharmacology. The pyridine ring is a common feature in kinase inhibitors, while benzylamine structures can be found in compounds targeting transporters and receptors. By carefully tuning the molecule's structure, it might be possible to design a single ligand that modulates multiple, disease-relevant pathways simultaneously. The inherent diversity of pyridine-based scaffolds in clinically approved drugs highlights their versatility in interacting with a wide range of biological targets. bldpharm.com

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of N-benzyl-4-methylpyridin-3-amine and its precursors is a critical area for innovation. Current methodologies, while effective, often present challenges that future research aims to overcome. For instance, processes for related structures can be tedious and require expensive or hazardous reagents google.com. The development of simpler, more economical, and environmentally friendly synthetic routes is a pressing need google.com.

Future research will likely focus on:

Green Chemistry Principles: Implementing methodologies that reduce waste, use less hazardous solvents, and improve energy efficiency. This could involve exploring catalytic systems that can operate under milder conditions.

Novel Catalysts: A key step in the synthesis involves the creation of the 3-amino-4-methylpyridine (B17607) core. One innovative approach uses 4-methylpyridine-3-boronic acid as a starting material with an inorganic amide as the ammonia (B1221849) source, catalyzed by a metal oxide like cobalt oxide google.com. This one-step reaction presents a significant improvement over longer, lower-yielding traditional routes google.com.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could lead to higher stereoselectivity and milder reaction conditions, reducing the environmental impact.

The goal is to develop pathways that are not only efficient in terms of yield but are also sustainable and scalable for potential pharmaceutical manufacturing google.com.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods like NMR and mass spectrometry are essential for structural confirmation, advanced techniques can provide deeper insights into the dynamic behavior of N-benzyl-4-methylpyridin-3-amine and its analogs. Understanding how these molecules interact with their biological targets on a dynamic level is crucial for rational drug design.

Future research directions include:

2D and 3D NMR Spectroscopy: Techniques like NOESY and ROESY can be used to study the conformational dynamics of the molecule in solution and to understand its binding pose when interacting with a target protein.

Time-Resolved Spectroscopy: Using techniques like time-resolved fluorescence or infrared spectroscopy can help in studying the kinetics of binding and dissociation with biological targets, providing a more complete picture of the interaction.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique can identify the specific regions of a target protein that are involved in binding to the ligand by measuring changes in the rate of deuterium (B1214612) exchange. This can reveal allosteric effects and conformational changes upon binding.

These advanced methods will allow researchers to move beyond a static picture of the molecule and understand its behavior in a more biologically relevant, dynamic context.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for N-Benzyl-4-methylpyridin-3-amine Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more efficient. researchgate.netnih.gov For N-benzyl-4-methylpyridin-3-amine, these computational tools offer a powerful approach to designing the next generation of analogs.

Key applications include:

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties. nih.gov These models can explore a vast chemical space to propose novel analogs of N-benzyl-4-methylpyridin-3-amine with optimized activity and reduced off-target effects.

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, bioactivity, and pharmacokinetic parameters of new potential analogs. nih.gov This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

Synthesis Planning: AI tools are being developed to predict optimal synthetic routes for small molecules, a process that has traditionally been a significant bottleneck. mit.edu This can accelerate the synthesis of novel analogs identified through computational design.

Target Identification: AI can analyze complex biological data from genomics and proteomics to identify and validate new potential therapeutic targets for which N-benzyl-4-methylpyridin-3-amine analogs could be effective. nih.gov

Consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) are actively creating new data science tools to facilitate these processes, which can be applied to scaffolds like N-benzyl-4-methylpyridin-3-amine. mit.edu

Development of N-Benzyl-4-methylpyridin-3-amine Analogs with Enhanced Selectivity and Potency

A central goal in medicinal chemistry is the iterative improvement of a lead compound to maximize its therapeutic effect while minimizing side effects. For N-benzyl-4-methylpyridin-3-amine, this involves designing analogs with superior potency and selectivity for their intended biological targets.

Research in this area is informed by structure-activity relationship (SAR) studies on related compounds. For example, studies on N-benzyl pyridinium (B92312)–curcumin (B1669340) derivatives as acetylcholinesterase (AChE) inhibitors have shown that specific substitutions can dramatically impact potency. nih.gov

| Compound/Analog | Target | Potency (IC₅₀) | Reference |

| Donepezil | AChE | 14 ± 0.12 nM | nih.gov |

| Tacrine | AChE | 30 ± 0.2 nM | nih.gov |

| Analog 7f (benzyl moiety) | AChE | 7.5 ± 0.19 nM | nih.gov |

| Analog 5 (pyridine) | AChE | 13 nM | mdpi.com |

| Analog 5 (pyridine) | hσ₁R | Kᵢ = 1.45 nM | mdpi.com |

As the table demonstrates, a derivative (Analog 7f) with a benzyl (B1604629) moiety showed significantly higher potency against AChE than the established drug donepezil. nih.gov Similarly, a polyfunctionalized pyridine (B92270) (Analog 5) showed high affinity for both AChE and sigma-1 receptors (σ₁R). mdpi.com

Future research will leverage these insights to systematically modify the N-benzyl-4-methylpyridin-3-amine scaffold. This involves:

Targeted Substitutions: Adding or modifying functional groups on the benzyl and pyridine rings to enhance interactions with the target's binding site.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into its most active conformation, which can improve both potency and selectivity.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve metabolic stability or other pharmacokinetic parameters without losing activity.

Investigation into Unexplored Biological Activities and Novel Therapeutic Targets

While initial research may focus on a specific biological activity, the N-benzyl-4-methylpyridin-3-amine scaffold may possess a broader therapeutic potential. Exploring these untapped possibilities is a key avenue for future research. The activities of structurally related compounds provide a roadmap for these investigations.

Potential new therapeutic areas include:

Neuropathic Pain and Neuroprotection: Related molecules have shown high affinity for sigma receptors (σR), which are implicated in conditions like neuropathic pain and Alzheimer's disease. mdpi.com Investigating the activity of N-benzyl-4-methylpyridin-3-amine analogs at σ₁R and σ₂R could open new therapeutic applications.

Anti-inflammatory and Autoimmune Diseases: N-benzyl-N-methyldecan-1-amine (BMDA), which shares the N-benzyl amine motif, has demonstrated significant anti-inflammatory and anti-oxidative properties. nih.govfrontiersin.org It was shown to be effective in animal models of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) by modulating key inflammatory signaling pathways like JNK and NF-κB. nih.govfrontiersin.org This suggests that N-benzyl-4-methylpyridin-3-amine analogs could be explored for similar indications.

Antimicrobial and Antiviral Activity: The broader class of pyrrolo[3,4-c]pyridine derivatives has been investigated for antimycobacterial and anti-HIV-1 activity. mdpi.com This precedent warrants screening N-benzyl-4-methylpyridin-3-amine and its derivatives against a panel of microbial and viral pathogens.

Antioxidant Properties: Many nitrogen-containing heterocyclic compounds are known to possess antioxidant activity, which is beneficial in combating diseases linked to oxidative stress, such as neurodegenerative disorders. mdpi.com The potential of this scaffold to act as a free radical scavenger is another area ripe for exploration.

By systematically screening against a diverse range of biological targets and disease models, researchers can unlock the full therapeutic potential of the N-benzyl-4-methylpyridin-3-amine chemical class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-4-methylpyridin-3-amine, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via Schiff base formation or condensation reactions. For example, reacting hydrazine derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., acetic acid) yields intermediates, which are further cyclized using oxidants like NaOCl (). Key factors for yield optimization include stoichiometric control of reagents, solvent selection (e.g., ethanol or DMF), and catalytic additives (e.g., CuBr or Pd catalysts) to reduce side reactions. Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. How can researchers confirm the structural integrity and purity of N-benzyl-4-methylpyridin-3-amine?

- Methodological Answer : Characterization involves:

- NMR spectroscopy : Analyze - and -NMR spectra to verify proton environments and carbon frameworks. For example, aromatic protons in DMSO-d6 typically resonate between δ 7.0–8.5 ppm, while methyl groups appear as singlets near δ 2.5–3.5 ppm ( ).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) with deviations <5 ppm ().

- FTIR : Identify functional groups (e.g., C=N stretches ~1596 cm, NH stretches ~3198 cm) ().

- TLC : Monitor reaction progress using dichloromethane/hexane mobile phases ().

Advanced Research Questions

Q. How can contradictions in reported synthesis yields or reaction conditions be systematically addressed?

- Methodological Answer : Discrepancies may arise from variations in catalysts, solvent purity, or reaction duration. To resolve these:

- Replicate protocols with controlled variables (e.g., inert atmosphere vs. open-air conditions) ().

- Use design-of-experiment (DoE) approaches to identify critical parameters (e.g., temperature, pH) affecting yield ( ).

- Compare analytical data (e.g., NMR, HPLC) to detect unaccounted intermediates or byproducts ( ).

Q. What crystallographic strategies are recommended for elucidating the 3D structure of N-benzyl-4-methylpyridin-3-amine derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in DMSO/water) and refine structures using SHELXL ( ).

- ORTEP visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain ( ).

- Address twinning or disorder by collecting high-resolution data (≤1.0 Å) and applying restraints during refinement ( ).

Q. What experimental assays are suitable for studying the biological interactions of N-benzyl-4-methylpyridin-3-amine?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., ) to target receptors ( ).

- Enzyme inhibition assays : Use fluorogenic substrates to determine IC values ( ).

- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and receptor-specific activity (e.g., COX-2 inhibition) ( ).

Q. How should researchers handle safety and stability concerns during large-scale synthesis?

- Methodological Answer :

- Safety protocols : Use fume hoods, PPE, and emergency showers (per SDS guidelines) ( ).

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products ( ).

Q. What computational methods predict the reactivity or supramolecular interactions of N-benzyl-4-methylpyridin-3-amine?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) ( ).

- Molecular docking : Simulate binding poses with target proteins (e.g., COX-2) using AutoDock Vina ( ).

Data Analysis and Contradiction Management

Q. How should inconsistent spectral data (e.g., NMR shifts) be interpreted?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.